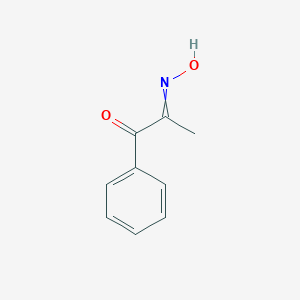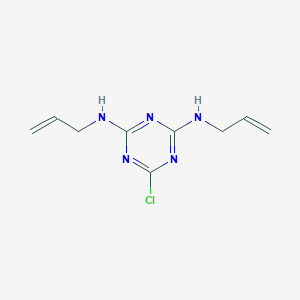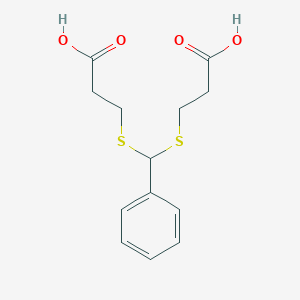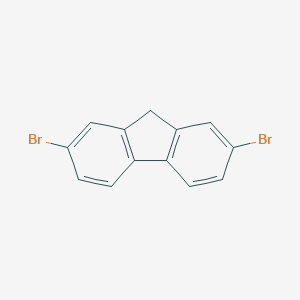
2,7-Dibromofluorene
Übersicht
Beschreibung
2,7-Dibromofluorene is a chemical compound that serves as a key intermediate in the synthesis of various organic materials, particularly those with applications in light-emitting devices and conjugated polymers. The presence of bromine atoms at the 2 and 7 positions on the fluorene ring makes it a versatile starting material for further chemical modifications through various coupling reactions .
Synthesis Analysis
The synthesis of 2,
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives for Organic Electronics : 2,7-Dibromofluorene serves as a starting material for the synthesis of various derivatives, such as 9,9-dialkyl-2,7-dibromo-fluorene, which are used in organic electronics due to their excellent optical and electrical properties (Guo Li-bing, 2010).
Development of Light-Emitting Polymers : It is used in the preparation of well-defined poly(2,7-fluorene) derivatives that exhibit blue emission and high quantum yields, promising for the fabrication of efficient blue-light-emitting devices (M. Ranger, D. Rondeau, M. Leclerc, 1997).
Creation of Supramolecular Structures : Research has shown the synthesis of pentacyclic dithienofluorene and diselenophenofluorene derivatives from 2,7-Dibromofluorene, leading to the formation of supramolecular helical structures (C. Lee, Yu‐Ying Lai, Sheng-Wen Cheng, Yen‐Ju Cheng, 2014).
Synthesis of Conjugated Polymers for PLEDs : 2,7-Dibromofluorene is a crucial component in synthesizing soluble, conjugated polymers for use in polymer light-emitting diodes (PLEDs) (S. Kappaun, M. Zelzer, K. Bartl, R. Saf, F. Stelzer, C. Slugovc, 2006).
Formation of Amorphous Poly-2,7-fluorene Networks : Its derivatives are used in the synthesis of emitters for multilayer LEDs, exhibiting high glass transition temperatures and good photoluminescence properties (D. Marsitzky, Jaqueline Murray, J. C. Scott, K. Carter, 2001).
Advancements in Ultrasonic Synthesis Techniques : Research has explored the synthesis of 2,7-dibromo-9,9-dialkylfluorenes under ultrasonic irradiation, leading to high yields and providing an efficient synthesis method (F. Yan, 2008).
Thermodynamic Properties and Analysis : Studies on the thermodynamic properties of 2,7-Dibromofluorene provide valuable insights into its stability and reactivity, useful in designing materials with specific thermal and electronic properties (J. A. Oliveira, A. F. L. Santos, M. D. R. D. Silva, M. Monte, 2015).
Photophysical and Electroluminescent Properties Study : Research into 9,9-diarylfluorene-based triaryldiamines synthesized from 2,7-dibromofluorene has led to the development of new materials with improved morphological stability and photophysical properties (K. Wong, Z. Wang, Y. Chien, C. L. Wang, 2001).
Safety And Hazards
Zukünftige Richtungen
2,7-Dibromofluorene shows potential as a hole-transporting material for organic light-emitting devices (OLEDs) . It may also be used in the synthesis of conjugated polymer, poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), used in label-free DNA microarrays .
Eigenschaften
IUPAC Name |
2,7-dibromo-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXFJPFSWLMKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167744 | |
| Record name | 2,7-Dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromofluorene | |
CAS RN |
16433-88-8 | |
| Record name | 2,7-Dibromofluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016433888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dibromofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



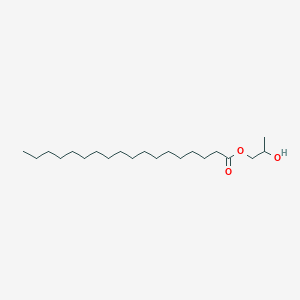

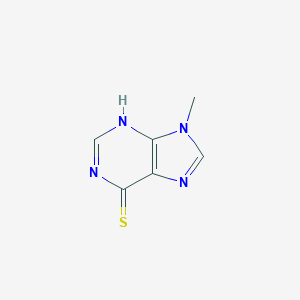
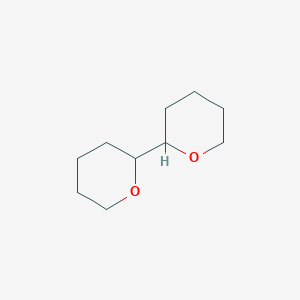
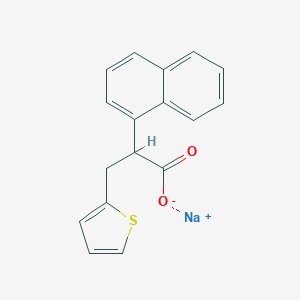
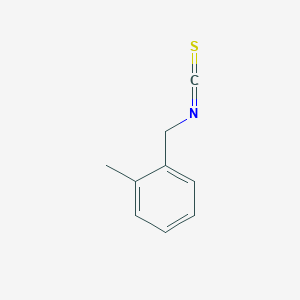
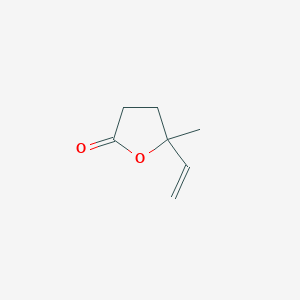
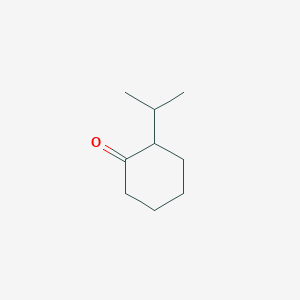
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
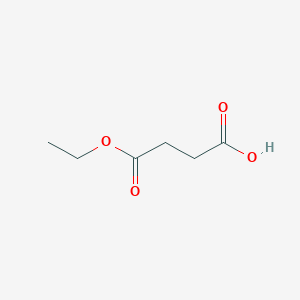
![2-(1-Methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenylethan-1-one](/img/structure/B93571.png)
